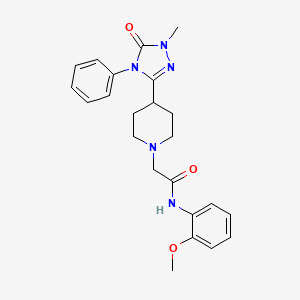
N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.5 g/mol
- CAS Number : 1396854-31-1
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activities. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 proteins. Specifically, one study demonstrated that a related triazole compound increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in lung cancer cell lines, leading to significant cell death .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against human pathogenic bacteria, showcasing their potential as antibacterial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds with this scaffold have been shown to reduce inflammation markers in various experimental models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Triazole Ring : Utilizing 4-amino derivatives and carbonyl compounds.
- Piperidine Modification : Introducing piperidine moieties through alkylation reactions.
- Acetamide Formation : Conjugating the methoxyphenyl and acetamide groups through acylation reactions.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-26-23(30)28(18-8-4-3-5-9-18)22(25-26)17-12-14-27(15-13-17)16-21(29)24-19-10-6-7-11-20(19)31-2/h3-11,17H,12-16H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGTVPGGJBDJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














